2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide
Description
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-4-26-16-11-9-15(10-12-16)24-19(21-22-23-24)27-14(3)18(25)20-17-8-6-5-7-13(17)2/h5-12,14H,4H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSMUZQIDGCAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The ethoxyphenyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the tetrazole derivative with o-tolylpropanamide using a thiol-based reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the cleavage of the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites or receptor binding pockets. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide
- 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide
- 2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide
Uniqueness
Compared to these similar compounds, 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This can result in different biological activities and applications, making it a valuable compound for further research .
Biological Activity
2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide is a complex organic compound notable for its unique structural features, including a tetrazole ring, an ethoxyphenyl group, and a tolyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug design and development.
Chemical Structure and Properties
The compound's IUPAC name is 2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)propanamide, with the molecular formula and a molecular weight of 399.5 g/mol. The structure is characterized by the presence of a tetrazole ring, which is known for its bioisosteric properties, allowing it to mimic carboxylic acids in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₅O₂S |
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | 2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)propanamide |
| CAS Number | 887348-57-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The tetrazole ring can act as a bioisostere for carboxylic acids, facilitating binding to active sites in proteins. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to the disruption of bacterial cell membrane integrity and inhibition of metabolic pathways.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to cell death.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammatory markers in vitro. This effect may be mediated through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of tetrazole compounds showed significant antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism was linked to their ability to inhibit bacterial DNA synthesis.
- Anticancer Activity : Research published in the Journal of Medicinal Chemistry highlighted that certain tetrazole derivatives could inhibit tumor growth in xenograft models by promoting apoptosis through mitochondrial pathways.
- Anti-inflammatory Mechanisms : In a study examining inflammatory diseases, compounds similar to this compound were found to reduce levels of TNF-alpha and IL-6 in macrophages, suggesting potential therapeutic applications in conditions like rheumatoid arthritis.
Q & A
What are the recommended methodologies for optimizing the synthesis of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide?
Basic Research Question
A robust synthesis protocol requires careful selection of catalysts, solvents, and reaction conditions. Based on analogous tetrazole-thioether syntheses, a heterogenous catalytic system (e.g., Bleaching Earth Clay at pH 12.5) in PEG-400 solvent at 70–80°C can enhance reaction efficiency and yield . Key steps include:
- Stoichiometric control : Use equimolar ratios of tetrazole intermediates (e.g., 1-(4-ethoxyphenyl)-1H-tetrazole-5-thiol) and substituted acyl chlorides.
- Reaction monitoring : Track progress via TLC (e.g., chloroform:methanol 9:1) to identify incomplete coupling.
- Purification : Post-reaction ice-water quenching, filtration, and recrystallization in aqueous acetic acid improve purity .
How can spectroscopic techniques validate the structural integrity of this compound?
Basic Research Question
Combine ¹H NMR and IR spectroscopy to confirm functional groups. For example:
- IR : Look for S-H (2550–2600 cm⁻¹) disappearance post-thioether formation and C=O (1680–1720 cm⁻¹) presence in the propanamide group .
- ¹H NMR : The o-tolyl group should show aromatic protons as a multiplet (δ 6.8–7.3 ppm), while the ethoxyphenyl group exhibits a quartet (δ 1.3–1.5 ppm, CH₃) and triplet (δ 4.0–4.2 ppm, OCH₂) .
What experimental frameworks are suitable for assessing its biological activity?
Basic Research Question
Adopt tiered screening:
In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination) or enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential). Thiazole/tetrazole analogs often show activity against Gram-positive bacteria .
Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
How can mechanistic studies elucidate its interaction with biological targets?
Advanced Research Question
Employ molecular docking and kinetic analysis :
- Docking : Model the compound against targets like bacterial dihydrofolate reductase (DHFR) using AutoDock Vina. Focus on hydrogen bonding with the tetrazole and hydrophobic interactions with the o-tolyl group .
- Kinetics : Perform time-dependent inhibition assays (e.g., pre-incubate the compound with purified enzymes) to determine inhibition constants (Ki) .
What strategies resolve contradictions in reported synthetic yields?
Advanced Research Question
Variations in yield (e.g., 60–85%) may stem from:
- Catalyst activity : Optimize Bleaching Earth Clay loading (5–15 wt%) to balance reactivity and side reactions .
- Solvent polarity : Test PEG-400 alternatives (e.g., DMF) to improve solubility of hydrophobic intermediates.
- Temperature gradients : Use a controlled oil bath (±2°C) instead of open heating to minimize thermal degradation .
How can structure-activity relationship (SAR) studies improve its pharmacological profile?
Advanced Research Question
Modify substituents systematically:
- Tetrazole ring : Replace 4-ethoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
- Propanamide linker : Introduce methyl groups at the α-position to sterically shield the carbonyl, improving metabolic stability .
- Validate changes via QSAR models using logP and polar surface area as predictors .
What methodologies assess its environmental fate and ecotoxicological risks?
Advanced Research Question
Follow the INCHEMBIOL framework :
Physicochemical properties : Determine logKow (octanol-water partition coefficient) and hydrolysis half-life (pH 7, 25°C).
Biotic/abiotic degradation : Use OECD 301F (ready biodegradability) and UV-Vis photolysis assays.
Ecotoxicology : Test acute toxicity on Daphnia magna (EC₅₀) and algal growth inhibition (OECD 201).
How can theoretical frameworks guide hypothesis-driven research on this compound?
Advanced Research Question
Anchor studies to established theories:
- Drug-likeness : Apply Lipinski’s Rule of Five to predict oral bioavailability.
- Reactivity : Use frontier molecular orbital (FMO) theory to explain nucleophilic attack sites on the tetrazole ring .
- Link observed antimicrobial activity to the "hard-soft acid-base" theory, where the thioether sulfur acts as a soft base targeting metal-containing bacterial enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
